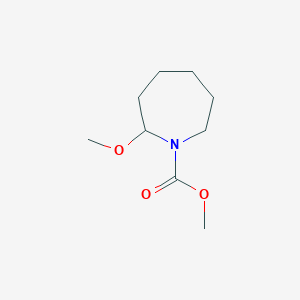
Methyl 2-methoxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxyazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxy group and a carboxylate ester group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxyazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyethylamine with a suitable carboxylic acid derivative, such as methyl chloroformate, in the presence of a base like triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the azepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Methyl 2-methoxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-methoxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the methoxy and carboxylate groups allows for specific binding interactions, which can modulate the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Methyl 2-methoxyazepane-1-carboxylate can be compared with other azepane derivatives, such as:
Methyl 2-ethoxyazepane-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl 2-methoxyhexane-1-carboxylate: A six-membered ring analog with similar functional groups.
Methyl 2-methoxyazepane-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84839-66-7 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-methoxyazepane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-12-8-6-4-3-5-7-10(8)9(11)13-2/h8H,3-7H2,1-2H3 |
InChI Key |
PJLLUBKXXQSUPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCN1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



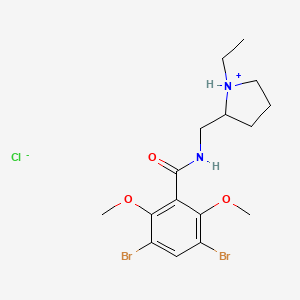
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
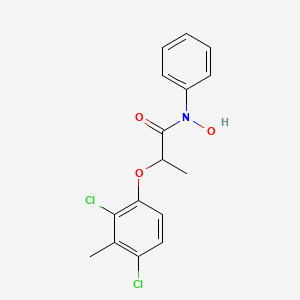

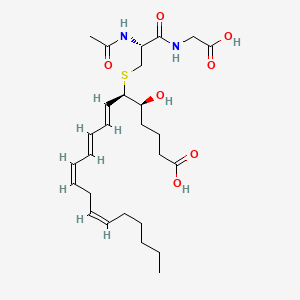
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

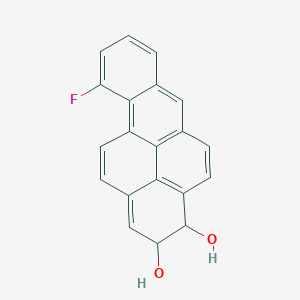
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
